N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O5S/c1-15-13-18(7-8-19(15)24)33(30,31)27-11-2-12-32-20(27)14-26-22(29)21(28)25-10-9-16-3-5-17(23)6-4-16/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBHXVZLGLBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Fluorination: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride.
Coupling reactions: The final step involves coupling the oxazinan derivative with ethanediamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxazinan groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and alkylating agents.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products vary widely based on the substituent introduced.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations in Sulfonyl and Amide Groups
The compound’s closest analogs differ in substituent patterns on the sulfonyl group and the amide-linked side chains. Key examples include:
- N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () Sulfonyl Group: 4-Fluoro-2-methylphenyl (vs. 4-fluoro-3-methylphenyl in the target compound). Amide Substituent: 2-Methoxybenzyl (vs. 4-fluorophenethyl). Impact: The 2-methyl vs. The 2-methoxybenzyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target’s phenethyl group .
- N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide () Sulfonyl Group: Unsubstituted 4-fluorophenyl (vs. 4-fluoro-3-methylphenyl). Amide Substituent: Branched 2-methylpropyl (vs. aromatic 4-fluorophenethyl).
Tabulated Comparison of Key Properties
*Molecular weights estimated based on structural analogs where explicit data is unavailable.
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising:
- Oxazinan ring : A heterocyclic structure that contributes to the compound's stability and reactivity.
- Fluorinated aromatic groups : The presence of fluorine atoms enhances lipophilicity and biological activity.
- Ethanediamide moiety : This functional group is crucial for interactions with biological targets.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 450.48 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the oxazinan ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the sulfonyl group : Utilization of sulfonyl chlorides in the presence of a base.
- Fluorination : Achieved using fluorinating agents such as diethylaminosulfur trifluoride.
- Coupling reactions : Final coupling of the oxazinan derivative with ethanediamide to form the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme inhibition : The compound can inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.
- Signal transduction interference : By modulating receptor activity, it can affect downstream signaling cascades.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties, particularly in:
- Anti-inflammatory activities : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro.
- Anticancer properties : Preliminary investigations suggest cytotoxic effects against various cancer cell lines.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related oxazinan derivatives against human cancer cell lines (e.g., A2780 ovarian carcinoma). Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM, indicating potential as anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. Results suggest that the compound binds effectively to key enzymatic sites, which may explain its inhibitory effects on enzyme activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of pyridine |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
This table illustrates how this compound stands out due to its unique combination of functional groups and complex structure.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves sulfonylation of the oxazinan ring followed by coupling with a substituted ethylenediamine intermediate. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions during cyclization. Optimization strategies include:
- Using 4-fluoro-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to suppress hydrolysis .
- Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for amide bond formation, with reaction progress monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the product in >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of NMR, HPLC-MS, and FT-IR ensures structural confirmation and purity assessment:
- ¹H/¹³C NMR (DMSO-d₆): The oxazinan ring protons appear as multiplet signals at δ 3.8–4.2 ppm, while the sulfonyl group’s fluorine splits aromatic signals into distinct doublets (δ 7.1–7.5 ppm) .
- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid): Retention time ~12.3 min; molecular ion peak at m/z 493.5 ([M+H]⁺) confirms molecular weight .
- FT-IR : Sulfonyl S=O stretches at 1170 cm⁻¹ and amide C=O at 1660 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
Methodological Answer: Molecular docking and molecular dynamics (MD) simulations are critical:
- Docking (AutoDock Vina): Screen against kinase targets (e.g., PI3K, EGFR) using the sulfonyl group as a hydrogen-bond acceptor. Prioritize poses with binding energies < −8 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Key metrics include root-mean-square deviation (RMSD < 2 Å) and interaction persistence (e.g., sulfonyl-F…Lys723 in EGFR) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD < 1 µM for hit targets) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. lack of efficacy in certain assays)?
Methodological Answer: Contradictions may arise from assay conditions or cellular context. Systematic approaches include:
- Dose-response profiling : Test concentrations from 1 nM–100 µM in in vitro models (e.g., RAW264.7 macrophages for anti-inflammatory activity vs. HeLa cells for cytotoxicity) .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) reduces efficacy in prolonged assays .
- Orthogonal assays : Compare ELISA (TNF-α suppression) with transcriptomic analysis (NF-κB pathway inhibition) to confirm mechanism .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Methodological Answer: Focus on modifying the sulfonyl group and ethylenediamine linker :
- Sulfonyl variants : Replace 4-fluoro-3-methyl with 3-nitro or 4-methoxy groups to evaluate electronic effects on kinase inhibition .
- Linker modifications : Introduce methyl groups or replace the ethylene bridge with a cyclopropane ring to probe steric effects .
- Bioisosteric replacements : Substitute the oxazinan ring with piperidine or morpholine to assess conformational flexibility .
- High-throughput screening (HTS) : Test derivatives in a 384-well format against a panel of 50 kinases to identify selectivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
